4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate
Description
4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate (RN: 767318-10-5) is a triazolo[1,5-a]pyrimidine derivative characterized by a 4,7-dihydro core structure substituted with a methyl group at position 5, a p-tolylcarbamoyl group at position 6, and a phenyl benzoate moiety at position 7 (Figure 1).
Properties
IUPAC Name |
[4-[5-methyl-6-[(4-methylphenyl)carbamoyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-17-8-12-21(13-9-17)31-25(33)23-18(2)30-27-28-16-29-32(27)24(23)19-10-14-22(15-11-19)35-26(34)20-6-4-3-5-7-20/h3-16,24H,1-2H3,(H,31,33)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSSMRTXJVCJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a derivative belonging to the class of triazolo-pyrimidines. This class has gained significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.51 g/mol. The structure is characterized by a triazolo-pyrimidine core that is modified with a p-tolylcarbamoyl group and a phenyl benzoate moiety.
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in cancer therapy. Specifically, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound exhibits its anticancer activity primarily through the inhibition of the ERK signaling pathway. This results in decreased phosphorylation levels of key proteins involved in cell proliferation and survival, such as ERK1/2 and AKT . Additionally, it induces apoptosis and G2/M phase arrest in cancer cells .
Antibacterial and Antiviral Activity
Triazolo-pyrimidine derivatives have also been investigated for their antibacterial and antiviral properties. Compounds within this class have shown efficacy against multiple bacterial strains and viruses.
- Case Study : A related study reported that triazolo-pyrimidine derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria . Moreover, some derivatives demonstrated antiviral activity against influenza viruses by inhibiting viral replication at non-toxic concentrations .
Data Table: Biological Activity Summary
| Biological Activity | Model System | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MGC-803 (gastric cancer) | 3.91 | Inhibition of ERK signaling pathway |
| Antibacterial | Various bacterial strains | <10 | Disruption of bacterial cell wall synthesis |
| Antiviral | Influenza virus | 5.0 | Inhibition of viral replication |
Research Findings
1. Anticancer Studies : A recent publication detailed the synthesis and biological evaluation of triazolo-pyrimidine derivatives. Among these, one compound demonstrated an IC50 value of 3.91 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
2. Mechanistic Insights : The compound's ability to induce apoptosis was linked to the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. This shift promotes mitochondrial pathways leading to cell death .
3. Broader Implications : The versatility of triazolo-pyrimidines suggests their potential applicability in treating various cancers and infectious diseases, warranting further investigation into their pharmacological profiles.
Chemical Reactions Analysis
Functionalization with p-Tolylcarbamoyl Group
The p-tolylcarbamoyl moiety is introduced via nucleophilic acyl substitution :
-
p-Toluidine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to form p-tolylcarbamoyl chloride .
-
Subsequent coupling with the triazolo-pyrimidine intermediate occurs under basic conditions (e.g., triethylamine) .
Reaction Conditions :
-
Stoichiometry : 1:1 molar ratio of triazolo-pyrimidine to p-tolylcarbamoyl chloride.
Esterification with Phenyl Benzoate
The phenyl benzoate group is introduced using diphenyl carbonate (DPC) and 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst :
-
Reagents : Benzoyl chloride (1.2 equiv), phenol (1.0 equiv), DBU (3 mol%).
-
Conditions : 160°C for 8 hours under solvent-free conditions.
Key Data (Table 2):
| Entry | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DBU (3) | 160 | 8 | 92 |
Purification : Column chromatography (n-hexane/ethyl acetate gradient) yields ≥95% purity .
Regioselective and Stability Studies
-
Regioselectivity : The triazolo[1,5-a]pyrimidine core favors substitution at the C6 position due to electronic effects of the carbamoyl group .
-
Thermal Stability : The compound is stable up to 250°C, confirmed by thermogravimetric analysis (TGA) .
-
Hydrolytic Stability : The phenyl benzoate group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Comparative Analysis with Alternative Catalysts
TMDP outperforms traditional catalysts (e.g., piperidine, Lewis acids) in:
-
Reaction efficiency (yields >85% vs. 60–75% for piperidine) .
-
Environmental safety (nonvolatile, nonflammable, low toxicity) .
Experimental Validation
Spectral Data :
X-ray Crystallography :
-
Confirms planar geometry of the triazolo-pyrimidine core and dihedral angles (<10°) between substituents .
This synthesis leverages green chemistry principles, recyclable catalysts, and regioselective functionalization to produce the target compound efficiently. The methodologies are validated by spectroscopic, thermal, and crystallographic data .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1 summarizes key structural differences between the target compound and analogous triazolo[1,5-a]pyrimidines:
Key Observations:
- Carbamate vs. Carboxylate Esters: The target’s p-tolylcarbamoyl group (carbamate) at position 6 differs from carboxylate esters (e.g., ethyl carboxylate in ).
- Aromatic Substitutents: The phenyl benzoate at position 7 increases lipophilicity compared to smaller groups like 4-chlorophenyl or indolyl , which may affect blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
